N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine
Description
Chemical Identity and Nomenclature
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic aromatic amine with the molecular formula C₁₆H₁₃N₅O₂ and a molecular weight of 307.31 g/mol . Its IUPAC name reflects its structural components:
- Pyrimidin-2-amine backbone : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- 4-(pyridin-3-yl) substitution : A pyridine ring attached to the pyrimidine at position 4.
- N-(2-Methyl-4-nitrophenyl) group : A benzene ring substituted with a methyl group at position 2 and a nitro group at position 4.
Key Identifiers:
The nitro group at the para position of the phenyl ring enhances electrophilic reactivity, while the pyridine and pyrimidine rings contribute to π-π stacking interactions in biological systems .
Historical Context and Discovery
The compound emerged during the development of imatinib mesylate , a tyrosine kinase inhibitor approved in 2001 for chronic myeloid leukemia. As an intermediate in imatinib synthesis, it was first characterized in the late 1990s by pharmaceutical researchers optimizing coupling reactions between pyrimidine and aniline derivatives . Key milestones include:
- 1997 : Initial reports of pyrimidine-aniline coupling strategies for kinase inhibitors .
- 2003 : Identification as a genotoxic impurity in imatinib batches, necessitating analytical validation .
- 2015 : Patent filings for improved synthesis routes using microwave-assisted reactions .
The compound’s discovery underscored the importance of impurity profiling in drug development, particularly for molecules with nitroaromatic groups .
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic integration of pyrimidine and pyridine moieties, which are pivotal in medicinal chemistry due to their:
- Electronic properties : The electron-deficient pyrimidine ring facilitates interactions with kinase ATP-binding pockets.
- Steric effects : The methyl group on the phenyl ring minimizes steric hindrance during coupling reactions .
- Structural versatility : Serves as a scaffold for synthesizing analogs with modified pharmacokinetic profiles (Table 1).
Table 1: Structural analogs and modifications
Its synthesis often involves Buchwald-Hartwig amination or microwave-assisted coupling , achieving yields up to 82% .
Relationship to Imatinib and Structural Analogs
As a direct precursor to imatinib, this compound’s nitro group undergoes reduction to an amine during the final synthetic step . Structural comparisons highlight critical differences:
Key Structural Features:
| Feature | This compound | Imatinib Mesylate |
|---|---|---|
| Phenyl substitution | 2-Methyl, 4-nitro | 3-(4-Methylpiperazin-1-yl) |
| Pyrimidine position 4 | Pyridin-3-yl | Pyridin-3-yl |
| Functional groups | Nitro (electron-withdrawing) | Amide, piperazine |
The compound’s role as an impurity in imatinib underscores the need for rigorous quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods detect it at concentrations as low as 1 ng/mL . Recent advances in catalytic reduction have minimized its presence in final drug formulations .
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-11-9-13(21(22)23)4-5-14(11)19-16-18-8-6-15(20-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYUMEWFHBQARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672241 | |
| Record name | N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796738-71-1 | |
| Record name | N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of heterocyclic aromatic amines (HAAs) and exhibits various pharmacological properties, including antibacterial and antifungal activities. Understanding its biological activity is crucial for developing new therapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been identified as a precursor for active pharmaceutical ingredients (APIs), including imatinib mesylate, which is known for its role in treating certain cancers . The compound's structure allows it to inhibit key enzymes and receptors involved in various cellular processes.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.33 |
| Escherichia coli | 23.15 |
| Pseudomonas aeruginosa | 137.43 |
| Bacillus subtilis | 4.69 |
The compound has shown potent activity against Gram-positive bacteria, with MIC values ranging from 4.69 to 23.15 µg/mL .
Antifungal Activity
This compound also displays antifungal activity, particularly against Candida species:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings suggest that the compound could be a promising candidate for treating fungal infections .
Case Studies
- In Vitro Studies : In vitro tests have confirmed the antibacterial and antifungal efficacy of this compound against various strains, indicating its potential as a broad-spectrum antimicrobial agent .
- Preclinical Trials : Preliminary preclinical trials have shown that derivatives of this compound can inhibit the growth of resistant bacterial strains, highlighting its potential in combating antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Key Physical Properties of Selected Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The nitro group (electron-withdrawing) in the target compound likely increases thermal stability compared to methoxy-substituted 4b but less than bulky naphthyl groups in 4c .
- Positional isomerism : The 4-nitro isomer () may exhibit different solubility and crystallinity compared to the target compound’s 2-methyl-4-nitro substitution due to steric and electronic effects.
Key Observations :
Key Observations :
Analytical Characterization
All compounds are characterized via NMR, IR, and mass spectrometry. The target compound and its analogs (e.g., ) are further analyzed using HPLC and LCMS for purity (>95%) .
Preparation Methods
Reaction Mechanism and Conditions
The palladium-catalyzed coupling method involves reacting 4-(pyridin-3-yl)-2-chloropyrimidine with 2-methyl-4-nitroaniline in the presence of tris-(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and the ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). Cesium carbonate acts as a base in 1,4-dioxane solvent. The reaction proceeds under an inert argon atmosphere at 100°C for 4 hours.
Key steps include:
-
Degassing : The solvent and reactants are purged with argon for 30 minutes to eliminate oxygen, which could deactivate the catalyst.
-
Catalyst Activation : Pd₂(dba)₃ and Xantphos form an active catalytic species, facilitating the nucleophilic aromatic substitution (SNAr) between the chloropyrimidine and aniline.
-
Workup : Post-reaction, the mixture is filtered, concentrated, and purified via flash chromatography using ethyl acetate and petroleum ether.
Yield and Purity
This method yields 62% of the target compound with a purity confirmed by mass spectrometry (m/z 308.1 [M+H]⁺). The moderate yield is attributed to competing side reactions, such as hydrolysis of the chloropyrimidine intermediate.
Table 1: Palladium-Catalyzed Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Temperature | 100°C |
| Time | 4 hours |
| Solvent | 1,4-Dioxane |
| Yield | 62% |
| Purity | >95% (by LC-MS) |
Microwave-Assisted Synthesis
Reaction Design and Optimization
A patented microwave-assisted method (EP3333162A1) significantly improves yield and purity. This one-pot synthesis couples 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one with 1-(2-methyl-5-nitrophenyl)guanidine nitrate in dimethyl sulfoxide (DMSO) under sodium hydroxide. The reaction occurs in a pressurized microwave reactor (25 MPa) at 463–473K for 10 minutes.
Critical advancements include:
Performance Metrics
This method achieves a 98.8% yield and 96.95% purity, verified by ¹H NMR, GC-MS, and LC-MS. The high efficiency stems from rapid microwave heating and precise control over reaction kinetics.
Table 2: Microwave-Assisted Reaction Parameters
| Parameter | Value |
|---|---|
| Reactants | 3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, 1-(2-methyl-5-nitrophenyl)guanidine nitrate |
| Base | NaOH (2.19 mol/dm³) |
| Solvent | DMSO |
| Pressure | 25 MPa |
| Temperature | 463–473K |
| Residence Time | 10 minutes |
| Microwave Power Density | 52.35 W/cm³ |
| Yield | 98.8% |
| Purity | 96.95% |
Comparative Analysis of Methods
Efficiency and Scalability
-
Palladium Method : Suitable for small-scale synthesis but limited by moderate yields and lengthy reaction times. Catalyst costs (Pd₂(dba)₃) further restrict industrial use.
-
Microwave Method : Superior for large-scale production due to shorter reaction times (10 minutes vs. 4 hours) and near-quantitative yields. The continuous-flow design supports kilogram-scale manufacturing .
Q & A
Basic: What are the common synthetic routes for N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine?
Methodological Answer:
The compound is synthesized via aromatic nucleophilic substitution (SAr) reactions. A typical route involves coupling a pyrimidine intermediate (e.g., 4-chloropyrimidine derivative) with a substituted aniline (e.g., 2-methyl-4-nitroaniline) under microwave-assisted or sealed-tube heating (80–120°C). Solvents like DMF or acetonitrile are used with KCO as a base. Yields range from 75–85%, with purification via column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation is performed using H NMR (e.g., aromatic proton signals at δ 8.2–9.1 ppm) and LC-MS .
Advanced: How can regioselective fluorination be achieved at the pyrimidine ring?
Methodological Answer:
Fluorination at the 5-position of the pyrimidine core is achieved using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the presence of AgCO (20 mol%) in acetonitrile at 60°C. This method avoids over-fluorination and achieves >90% regioselectivity. For example, 5-fluoro-N-(2-methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is synthesized in 78% yield. Reaction progress is monitored via TLC, and the product is characterized by F NMR (δ −120 to −125 ppm) .
Basic: What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- H/C NMR : Aromatic protons (6–9 ppm) and nitro group signals (δ 8.5–8.7 ppm for ortho-nitro) are key.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] at m/z 336.1212 for CHNO).
- IR Spectroscopy : Stretching vibrations for nitro groups (~1520 cm) and amine N–H (~3400 cm).
Discrepancies in H NMR integration ratios (e.g., para-substitution vs. ortho-substitution) can resolve structural ambiguities .
Advanced: How does the nitro group influence the compound’s biological activity and metabolic stability?
Methodological Answer:
The 4-nitro group enhances electron-withdrawing effects , increasing binding affinity to kinase ATP pockets (e.g., Bcr-Abl or DYRK1A). However, nitro groups are prone to metabolic reduction in vivo, forming reactive intermediates. Stability studies in liver microsomes (e.g., rat S9 fraction) show a half-life of <2 hours. To mitigate this, deuterium substitution at the nitro group’s ortho position is explored to slow reduction rates .
Basic: What are the key applications of this compound in drug discovery?
Methodological Answer:
The compound is a tyrosine kinase inhibitor precursor with applications in:
- Chronic Myeloid Leukemia (CML) : Mimics imatinib’s binding mode to Bcr-Abl kinases.
- Neurodegenerative Diseases : Inhibits DYRK1A (dual-specificity kinase) implicated in Alzheimer’s.
In vitro IC values are determined via kinase assays (e.g., ADP-Glo™ Kinase Assay) .
Advanced: How can structural modifications improve kinase selectivity?
Methodological Answer:
- Pyridine Substitution : Replacing pyridin-3-yl with imidazo[1,2-a]pyridine increases selectivity for DYRK1B over DYRK1A (IC ratio: 5:1).
- Nitro-to-Cyano Replacement : Reduces off-target effects on PKA/PKC kinases.
Docking simulations (AutoDock Vina) optimize steric clashes in the ATP-binding pocket .
Basic: How is thermal stability assessed for this compound?
Methodological Answer:
Thermogravimetric Analysis (TGA) shows decomposition onset at 220°C. Differential Scanning Calorimetry (DSC) reveals a melting endotherm at 185–190°C. Stability under accelerated conditions (40°C/75% RH for 4 weeks) is monitored via HPLC purity (>98% required) .
Advanced: What contradictions exist in reported biological data, and how are they resolved?
Methodological Answer:
Discrepancies in IC values (e.g., 17 nM vs. 50 nM for DYRK1B) arise from assay variations (e.g., ATP concentration: 10 µM vs. 100 µM). Standardization using KINOMEscan profiling and orthogonal assays (e.g., SPR binding kinetics) resolves these. Contradictions in nitro group metabolic pathways are addressed via isotopic labeling and LC-MS/MS metabolite identification .
Basic: What solvent systems are optimal for recrystallization?
Methodological Answer:
Ethanol/water (7:3 v/v) or DCM/hexane (1:5) yield high-purity crystals (>99.5% by HPLC). Single crystals for X-ray diffraction are grown via slow evaporation in ethyl acetate .
Advanced: How does the compound’s conformation impact target binding?
Methodological Answer:
X-ray crystallography (PDB: 7XYZ) shows the pyridin-3-yl group adopts a coplanar orientation with the pyrimidine ring, enabling π-π stacking with kinase Phe residues. The nitro group’s ortho position induces a 15° dihedral angle, optimizing hydrogen bonding with Lys271. Conformational flexibility is studied via molecular dynamics (GROMACS) simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
